molecular formula C6H12N2O3 B2452099 3-Methoxyoxolane-3-carbohydrazide CAS No. 1935615-13-6

3-Methoxyoxolane-3-carbohydrazide

Cat. No.: B2452099
CAS No.: 1935615-13-6
M. Wt: 160.173
InChI Key: NPYOYFPGCNKGGE-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 3-Methoxyoxolane-3-carbohydrazide involves specific synthetic routes and reaction conditions. One common method includes the reaction of 3-methoxytetrahydrofuran with hydrazine hydrate under controlled conditions . The reaction typically requires a solvent such as ethanol and is conducted at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3-Methoxyoxolane-3-carbohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.

    Hydrolysis: The carbohydrazide moiety can undergo hydrolysis in the presence of acids or bases to yield corresponding hydrazides and carboxylic acids.

Common reagents and conditions used in these reactions include solvents like ethanol, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the specific reaction. Major products formed from these reactions include oxidized derivatives, reduced forms, substituted compounds, and hydrolyzed products .

Scientific Research Applications

3-Methoxyoxolane-3-carbohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methoxyoxolane-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to interact with enzymes and proteins, potentially inhibiting or modifying their function. This interaction can lead to various cellular effects, including the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

3-Methoxyoxolane-3-carbohydrazide can be compared with other similar compounds, such as:

    3-Methoxytetrahydrofuran: A precursor in the synthesis of this compound.

    Carbohydrazides: A class of compounds with similar functional groups but different structural frameworks.

    Oxolane derivatives: Compounds with variations in the substituents on the oxolane ring.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

3-methoxyoxolane-3-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O3/c1-10-6(5(9)8-7)2-3-11-4-6/h2-4,7H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPYOYFPGCNKGGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCOC1)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1935615-13-6
Record name 3-methoxyoxolane-3-carbohydrazide
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